8-Thiabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-Thiabicyclo[321]octan-3-ol is a bicyclic compound containing a sulfur atom within its structure
Preparation Methods
The synthesis of 8-Thiabicyclo[3.2.1]octan-3-ol involves several steps. One common method includes the enantioselective construction of the bicyclic scaffold. This can be achieved through the desymmetrization of achiral tropinone derivatives or the de novo construction of the basic tropane scaffold using chiral auxiliary methodology or enantioselective catalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Thiabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium acetate, and diisopropylamine . Major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with dry hydrogen chloride gas in ethyl ether can convert the compound into its corresponding hydrochloride .
Scientific Research Applications
8-Thiabicyclo[3.2.1]octan-3-ol has several scientific research applications. It has been studied for its binding affinity to dopamine and serotonin transporters, making it a potential candidate for medications targeting cocaine abuse . The compound’s ability to inhibit the dopamine transporter (DAT) and serotonin transporter (SERT) with high potency and selectivity has been a focus of research . Additionally, its unique structure makes it valuable in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Thiabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as the dopamine and serotonin transporters. By inhibiting these transporters, the compound can modulate neurotransmitter levels in the brain, potentially reducing the reinforcing and stimulant properties of substances like cocaine . The selectivity of the compound for DAT and SERT is a key factor in its mechanism of action.
Comparison with Similar Compounds
8-Thiabicyclo[3.2.1]octan-3-ol can be compared to other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but differ in the presence of a sulfur atom in this compound The unique sulfur atom in 8-Thiabicyclo[32Other similar compounds include 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues, which have been studied for their inhibitory effects on DAT and SERT .
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKOKPMEUSMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301967 |
Source
|
Record name | 8-Thiabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90049-53-9 |
Source
|
Record name | NSC147633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Thiabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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